Methyl 6-amino-5-bromo-3-chloropyridine-2-carboxylate
Overview
Description
Methyl 6-amino-5-bromo-3-chloropyridine-2-carboxylate is a heterocyclic compound with the molecular formula C7H6BrClN2O2 and a molecular weight of 265.49 g/mol . This compound is characterized by the presence of a pyridine ring substituted with amino, bromo, chloro, and ester functional groups. It is primarily used as a building block in organic synthesis and has applications in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 6-amino-5-bromo-3-chloropyridine-2-carboxylate typically involves the bromination and chlorination of pyridine derivatives followed by esterification. A common synthetic route includes the following steps:
Bromination: Pyridine is brominated using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst such as iron or aluminum bromide.
Chlorination: The brominated pyridine is then chlorinated using thionyl chloride or phosphorus pentachloride.
Amination: The chlorinated product is reacted with ammonia or an amine to introduce the amino group.
Esterification: Finally, the carboxylic acid group is esterified using methanol and a strong acid catalyst like sulfuric acid.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and automated systems to control reaction conditions precisely .
Chemical Reactions Analysis
Types of Reactions: Methyl 6-amino-5-bromo-3-chloropyridine-2-carboxylate undergoes various chemical reactions, including:
Substitution Reactions: The amino, bromo, and chloro groups can be substituted with other functional groups using appropriate reagents.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura and Heck reactions to form complex molecules.
Common Reagents and Conditions:
Substitution: Reagents like sodium azide, potassium tert-butoxide, and palladium catalysts are commonly used.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyridine derivatives, while coupling reactions can produce biaryl compounds .
Scientific Research Applications
Methyl 6-amino-5-bromo-3-chloropyridine-2-carboxylate has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule in drug discovery and development.
Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and infectious diseases.
Industry: Utilized in the production of agrochemicals, pharmaceuticals, and specialty chemicals.
Mechanism of Action
The mechanism of action of Methyl 6-amino-5-bromo-3-chloropyridine-2-carboxylate depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes, receptors, or nucleic acids, modulating their activity and leading to therapeutic effects. The exact pathways and targets involved vary based on the specific biological context and the nature of the compound’s derivatives .
Comparison with Similar Compounds
Methyl 5-bromo-2-chloropyridine-3-carboxylate: Similar structure but lacks the amino group.
2-Amino-5-bromo-3-methylpyridine: Similar structure but with a methyl group instead of the ester group.
Methyl 6-chloropyridine-3-carboxylate: Similar structure but lacks the bromo and amino groups.
Uniqueness: Methyl 6-amino-5-bromo-3-chloropyridine-2-carboxylate is unique due to the presence of multiple functional groups on the pyridine ring, which allows for diverse chemical reactivity and the potential to form a wide range of derivatives. This versatility makes it a valuable compound in synthetic organic chemistry and various research applications .
Properties
IUPAC Name |
methyl 6-amino-5-bromo-3-chloropyridine-2-carboxylate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6BrClN2O2/c1-13-7(12)5-4(9)2-3(8)6(10)11-5/h2H,1H3,(H2,10,11) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WRVXVTUGOFOAIW-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=NC(=C(C=C1Cl)Br)N | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6BrClN2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.49 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
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